Dasatinib N-oxide

Enzyme Kinetics Metabolite Identification Flavin-Containing Monooxygenase 3

Dasatinib N-oxide (M5) is the FMO3-mediated N-oxide metabolite and a critical process impurity of Dasatinib. Unlike the pharmacologically active parent drug (Src/Bcr-Abl IC50 < 1 nM), M5 exhibits negligible kinase inhibition, making it essential as a reference standard for LC-MS/MS method validation (1–1000 ng/mL calibration range), ANDA impurity profiling, and FMO3 enzyme activity studies. With ≥98% purity and full characterization data, this certified standard ensures accurate quantification of N-oxide levels in drug substance stability testing, batch release, and clinical ADME studies. Do not substitute Dasatinib or other metabolites (M4, M6, M20, M24) for this specific analyte.

Molecular Formula C22H26ClN7O3S
Molecular Weight 504.0 g/mol
CAS No. 910297-52-8
Cat. No. B1669835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib N-oxide
CAS910297-52-8
SynonymsDasatinib N-oxide
Molecular FormulaC22H26ClN7O3S
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-]
InChIInChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
InChIKeyUEFNEEZCTQCRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib N-oxide (CAS 910297-52-8): Essential Metabolite and Impurity Reference Standard for Dasatinib Analytical and Pharmacokinetic Studies


Dasatinib N-oxide (CAS 910297-52-8), also known as the M5 metabolite, is a major oxidative metabolite and a critical process-related impurity of the potent dual Src/Bcr-Abl tyrosine kinase inhibitor, Dasatinib [1]. It is formed via N-oxidation of the piperazine ring and is essential for developing and validating robust analytical methods for quantifying Dasatinib and its metabolites in biological matrices, as well as for ensuring the purity and quality control of Dasatinib drug substance and pharmaceutical formulations [2][3].

Why Generic Dasatinib N-oxide Substitution Fails: Verified Physicochemical and Enzymatic Differentiation from Parent Drug and Other Metabolites


Dasatinib N-oxide is not interchangeable with the parent drug Dasatinib or other metabolites such as M4, M6, M20, or M24. Its distinct formation pathway, mediated primarily by Flavin-Containing Monooxygenase 3 (FMO3) rather than CYP3A4 [1], leads to a unique molecular structure with a charged N-oxide moiety. This structural difference confers markedly different physicochemical properties, including lower solubility and altered chromatographic behavior [2]. Furthermore, while Dasatinib itself is a potent kinase inhibitor (Src IC50 < 1.0 nM, Bcr-Abl IC50 < 1.0 nM) , its N-oxide metabolite exhibits negligible in vivo pharmacological activity, as confirmed by exposure and cell-based IC50 data [3]. Therefore, substituting Dasatinib N-oxide for Dasatinib or other metabolites in any assay will yield inaccurate quantitative results and invalid biological conclusions.

Dasatinib N-oxide (CAS 910297-52-8) Quantitative Evidence Guide: Head-to-Head Comparisons for Method Development and Metabolite Identification


Enzymatic Formation Pathway: Dasatinib N-oxide (M5) Primarily Generated by FMO3, Diverging from CYP3A4-Mediated Dasatinib Metabolism

The formation of Dasatinib N-oxide (M5) is primarily catalyzed by Flavin-Containing Monooxygenase 3 (FMO3), whereas other major oxidative metabolites (M4, M20, M24) are predominantly generated by CYP3A4. This enzymatic divergence is critical for selecting appropriate in vitro models and for interpreting drug-drug interaction studies [1].

Enzyme Kinetics Metabolite Identification Flavin-Containing Monooxygenase 3

Negligible In Vivo Pharmacological Activity: Dasatinib N-oxide (M5) Exposures and IC50 Data Indicate Minimal Contribution to Dasatinib's Therapeutic Effect

A clinical study with a 100 mg oral dose of [14C]dasatinib quantified the exposure of Dasatinib N-oxide (M5) in human plasma. The study concluded that the exposures of M5, along with other active metabolites (M4, M6, M20, M24), in patients, when considered with their cell-based IC50 values for Src and Bcr-Abl kinase inhibition, suggest these metabolites are not expected to contribute significantly toward in vivo activity [1].

Pharmacokinetics Pharmacodynamics Exposure-Response

Intrinsic Formation Clearance: Dasatinib N-oxide (M5) Exhibits Lowest Formation Efficiency Among Major Oxidative Metabolites

The intrinsic formation clearance (Vmax/Km) of Dasatinib N-oxide (M5) was determined to be 14 μl/mg protein/min in human liver microsomes (HLM), which is significantly lower than that of other major metabolites [1].

Enzyme Kinetics Metabolite Formation Rate Vmax/Km

Solvent-Induced Impurity Formation: Dasatinib N-oxide Generation is Diluent-Dependent, Not a Result of Drug Product Instability

A comprehensive study demonstrated that the formation of Dasatinib N-oxide as an impurity is directly linked to the micro-oxidic properties of the diluent used during analytical sample preparation, rather than being an indicator of inherent chemical instability of the Dasatinib drug product [1].

Impurity Profiling Analytical Method Development Stability

Analytical Reference Standard Purity and Traceability: Dasatinib N-oxide (CAS 910297-52-8) Certified for Regulatory Compliance

Dasatinib N-oxide is supplied as a fully characterized chemical reference standard with a purity of ≥98% (or higher, e.g., 99.85%), compliant with regulatory guidelines for analytical method development, validation, and quality control applications [1]. It is intended for traceability against pharmacopeial standards (USP or EP) [2].

Reference Standard Quality Control Regulatory Compliance

Dasatinib N-oxide (CAS 910297-52-8): Validated Application Scenarios in Analytical and Bioanalytical Sciences


LC-MS/MS Method Development and Validation for Dasatinib Quantification

Dasatinib N-oxide serves as a primary reference standard for developing and validating LC-MS/MS methods to simultaneously quantify Dasatinib and its metabolites in human plasma. Its well-defined structure and purity (≥98%) are essential for establishing calibration curves (e.g., 1-1000 ng/mL range), determining assay precision (e.g., intra- and inter-assay CVs within 5.3%), and assessing matrix effects and recovery rates (>79%) [1]. This application is supported by direct evidence of its role as a major metabolite and its use in validated clinical pharmacokinetic studies [1][2].

Pharmaceutical Quality Control and Impurity Profiling of Dasatinib Drug Substance

Dasatinib N-oxide is an essential impurity reference standard for monitoring and controlling N-oxide levels in Dasatinib drug substance and finished pharmaceutical products. As demonstrated by diluent optimization studies, its formation is solvent-dependent and can be minimized during sample preparation [3]. Using a certified reference standard ensures accurate identification and quantification of this specific impurity during stability studies, batch release testing, and for meeting regulatory specifications, particularly in ANDA submissions [4].

In Vitro Drug Metabolism and Enzyme Kinetics Studies

Researchers utilize Dasatinib N-oxide (M5) to study Flavin-Containing Monooxygenase 3 (FMO3) activity and its contribution to drug metabolism. The distinct FMO3-dependent formation pathway (differentiated from CYP3A4) makes M5 a specific probe for FMO3-mediated oxidation in human liver microsomes or recombinant enzyme systems [5]. Quantitative analysis of M5 formation rates allows for determination of enzyme kinetic parameters (Km, Vmax) and assessment of potential drug-drug interactions, which is critical for preclinical drug development [5].

In Vivo Pharmacokinetic and Metabolism Studies

Dasatinib N-oxide is quantified in plasma samples from clinical and preclinical studies to characterize the complete metabolic profile of Dasatinib. While the metabolite itself is pharmacologically inactive [2], its plasma concentration-time profile (AUC, Cmax, Tmax) is a key parameter in understanding Dasatinib's ADME (Absorption, Distribution, Metabolism, Excretion) properties and inter-individual variability [2]. This data is vital for establishing pharmacokinetic/pharmacodynamic relationships and supporting regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasatinib N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.